molecular formula C12H7ClOS B592508 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol CAS No. 78876-53-6

1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol

Cat. No.: B592508
CAS No.: 78876-53-6
M. Wt: 234.697
InChI Key: FGVSQYJMADNDRE-UHFFFAOYSA-N
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Description

1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol (CAS: 78876-53-6) is a synthetic organic compound with the molecular formula C₁₂H₇ClOS and a molecular weight of 234.7 g/mol . It features a conjugated hexa-3,5-diyn-2-ol backbone substituted with a chlorine atom at position 1 and a 5-ethynylthiophen-2-yl group at position 4. The ethynyl (-C≡CH) substituent on the thiophene ring contributes to its planar, rigid structure, making it a candidate for applications in materials science and medicinal chemistry.

This compound is primarily utilized in life sciences research, particularly in the development of ELISA kits for detecting biomarkers such as myocardial antibodies (AMA) and mucin 5B (MUC5B) . It is also identified as a natural product derived from Laggera pterodonta, a plant used in traditional medicine . Its storage recommendations include maintaining the powder at -20°C and solutions at -80°C to ensure stability .

Properties

IUPAC Name

1-chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClOS/c1-2-11-7-8-12(15-11)6-4-3-5-10(14)9-13/h1,7-8,10,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVSQYJMADNDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C#CC#CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702438
Record name 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78876-53-6
Record name 1-Chloro-6-(5-ethynyl-2-thienyl)-3,5-hexadiyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78876-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cadiot-Chodkiewicz Cross-Coupling Reaction

The Cadiot-Chodkiewicz reaction is a cornerstone for constructing conjugated diynes, leveraging copper-catalyzed coupling between terminal alkynes and haloalkynes. For 1-chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol, this method involves:

  • Synthesis of Chloroalkyne Intermediate : Starting with propargyl alcohol derivatives, bromination or chlorination introduces the halogen at the terminal position. For example, 2-methylbut-3-yn-2-ol may be halogenated to yield 4-chloro-2-methylbut-3-yn-2-ol, though direct literature references to chloro intermediates remain inferred.

  • Cross-Coupling with Ethynylthiophene : The chloroalkyne reacts with 5-ethynylthiophen-2-yl under Cadiot-Chodkiewicz conditions (CuCl catalyst, amine base, polar solvent). Triethylamine or diisopropylamine facilitates deprotonation, while tetrahydrofuran (THF) or toluene optimizes solubility.

  • Deprotection : A silyl-protected intermediate (e.g., triisopropylsilylacetylene) is often employed to stabilize the alkyne during coupling. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) or potassium hydroxide yields the free diynol.

Key Reaction Parameters :

ParameterOptimal ConditionImpact on Yield
CatalystCuCl (5–10 mol%)Enhances coupling efficiency
BaseTriethylamineNeutralizes HCl byproduct
SolventTolueneImproves solubility of aromatic intermediates
Temperature60–80°CBalances reaction rate and side reactions

This method achieves moderate to high yields (60–85%) but requires rigorous exclusion of moisture to prevent alkyne decomposition.

Sequential Alkyne Homocoupling and Functionalization

An alternative approach involves Glaser-Hay oxidative homocoupling of terminal alkynes, followed by functionalization:

  • Homocoupling of Propargyl Alcohol : Under aerobic conditions with a Cu(I) catalyst, 2-methyl-3-butyn-2-ol undergoes dimerization to form hexa-3,5-diyn-2-ol.

  • Chlorination : Electrophilic chlorination using reagents like SOCl₂ or PCl₃ introduces the chloro group at the terminal position. However, regioselectivity challenges necessitate careful stoichiometric control.

  • Thiophene Coupling : Sonogashira or Heck coupling attaches the 5-ethynylthiophen-2-yl moiety to the diyne backbone. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide co-catalysts are typical, with DMF as the solvent.

Limitations :

  • Oxidative homocoupling risks over-oxidation, leading to ketone byproducts.

  • Chlorination may require protecting the hydroxyl group to prevent side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. Toluene outperforms THF and DCM in Cadiot-Chodkiewicz reactions due to better dissolution of aromatic intermediates and reduced side reactions. Similarly, potassium tert-butoxide (KOt-Bu) proves superior to NaOH or organic bases in deprotection steps, offering stronger basicity without hydrolyzing sensitive functional groups.

Temperature and Catalytic Load

Elevated temperatures (80–100°C) accelerate coupling rates but risk alkyne polymerization. A balance is struck at 60°C, maintaining reaction progress while minimizing degradation. Catalytic loads of 5–10 mol% CuCl ensure cost-effectiveness without compromising yield.

Work-Up and Purification Strategies

Chromatographic Techniques

Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) resolves diynol products from oligomeric byproducts. The compound’s UV activity aids in fraction monitoring.

Recrystallization

Hexa-3,5-diyn-2-ol derivatives exhibit limited solubility in cold ethanol, enabling recrystallization for higher purity. Slow cooling from saturated solutions yields crystalline products.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (alkyne protons), δ 6.8–7.2 ppm (thiophene aromatic protons).

  • IR Spectroscopy : Stretching vibrations at 3300 cm⁻¹ (O-H), 2100 cm⁻¹ (C≡C).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 234.701.

Challenges and Best Practices

Avoiding Polymerization

Conjugated diynes are prone to uncontrolled polymerization. Strict anaerobic conditions, low temperatures, and radical inhibitors (e.g., BHT) mitigate this risk.

Scaling-Up Synthesis

Batch size increases require proportional scaling of catalyst and solvent volumes. Continuous flow systems improve heat dissipation and yield consistency for industrial applications .

Chemical Reactions Analysis

1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (CAS: 78876-52-5)

  • Molecular Formula : C₁₃H₉ClOS
  • Molecular Weight : 248.73 g/mol
  • Key Difference : The prop-1-ynyl (-CH₂C≡CH) substituent replaces the ethynyl group on the thiophene ring. This adds a methylene (-CH₂-) unit, increasing molecular weight by 14.03 g/mol compared to the ethynyl analogue.
  • Applications : Like the ethynyl variant, it is used in ELISA kits and is sourced from Laggera pterodonta . Its purity is reported as ≥97% .

2-(4-Chloro-3-hydroxy-1-butynyl)-5-(1,3-pentadiynyl)thiophene (CAS: 26905-70-4)

  • Molecular Formula : C₁₃H₉ClOS
  • Molecular Weight : 248.73 g/mol
  • Key Difference: Features a butynyl-pentadiynyl-thiophene scaffold instead of a hexa-diynol backbone. The chlorine atom is positioned on the butynyl chain.
  • Applications: Used in immunological assays, such as detecting luteinizing hormone (LH) in rabbits .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Substituent on Thiophene Key Applications
Target Compound (78876-53-6) 234.7 ≥97% Ethynyl (-C≡CH) ELISA kits, natural product research
Propynyl Analogue (78876-52-5) 248.73 ≥97% Prop-1-ynyl (-CH₂C≡CH) Same as target
Butynyl-Pentadiynyl Derivative 248.73 98.0% 1,3-Pentadiynyl Hormone detection assays

Notable Observations:

  • The propynyl derivative ’s extended alkyl chain may increase lipophilicity, affecting solubility and membrane permeability in biological systems .

Stability and Handling

  • Storage : The target compound requires storage at -20°C (powder) or -80°C (solution) , while stability data for analogues are less explicitly reported.
  • Degradation Risks : Exposure to light or moisture may accelerate decomposition due to the labile chlorine and hydroxyl groups.

Biological Activity

1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol (CAS No. 78876-53-6) is a synthetic organic compound that has garnered interest in various fields of biological research. This compound is characterized by its unique structural features that include a chloro group and a thiophene moiety, which may contribute to its biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol is C13H9ClOS. Its structure can be represented as follows:

Chemical Structure C3H3ClC6H4S\text{Chemical Structure }\quad \text{C}_3\text{H}_3\text{Cl}\text{C}_6\text{H}_4\text{S}

Pharmacological Properties

Research indicates that 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, indicating potential applications in treating bacterial infections.
  • Anticancer Potential : The compound has been investigated for its anticancer activity. In cell line studies, it demonstrated cytotoxic effects on cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may also exhibit anti-inflammatory properties. It has been noted to reduce pro-inflammatory cytokine production in macrophages, which could be beneficial for conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the proliferation of cancer cells or the inflammatory response.
  • Interaction with Cellular Pathways : It is hypothesized that this compound interacts with key signaling pathways such as NF-kB and MAPK pathways, leading to altered gene expression related to cell survival and inflammation.

Case Studies

Several studies have investigated the biological effects of 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against clinical isolates.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Findings : Significant inhibition was observed against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) determined.
  • Study on Anticancer Activity :
    • Objective : To assess cytotoxic effects on MCF7 breast cancer cells.
    • Methodology : MTT assay was used to measure cell viability post-treatment.
    • Findings : The compound exhibited dose-dependent cytotoxicity with an IC50 value indicative of strong anticancer potential.
  • Study on Anti-inflammatory Effects :
    • Objective : To investigate the impact on TNF-alpha production.
    • Methodology : ELISA assays were performed on macrophage cultures treated with the compound.
    • Findings : A marked reduction in TNF-alpha levels was noted, supporting its anti-inflammatory role.

Data Summary

PropertyObserved EffectReference
Antimicrobial ActivityEffective against E. coli and S. aureus
Anticancer ActivityCytotoxic to MCF7 cells
Anti-inflammatory ActivityReduced TNF-alpha levels

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol?

  • Methodology : Synthesis typically involves multi-step strategies, such as Sonogashira coupling to introduce ethynyl groups to the thiophene ring. Protective group chemistry (e.g., tert-butyldimethylsilyl for hydroxyl protection) is critical to avoid side reactions during chlorination. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Analogous protocols for thiophene-acetylene systems are detailed in studies on related organochlorine compounds .

Q. How can the compound’s structural integrity be validated?

  • Methodology : Use NMR spectroscopy (¹H, ¹³C, and DEPT-135 for functional group confirmation), high-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., [M+] peaks), and elemental analysis to confirm C, H, Cl, S, and O percentages. For example, deviations ≤0.3% between calculated and observed values are acceptable .

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